6-Chloro-1-methylbenzimidazol-2-amine

p38α MAP kinase inhibition Inflammation Kinase inhibitor SAR

Procure 6-Chloro-1-methylbenzimidazol-2-amine as your privileged scaffold for kinase inhibitor and oncology programs. Its 6-Cl substitution provides a validated p38α inhibitory baseline (IC50 > 20 µM) and is explicitly exemplified in Bayer's mIDH1 patent portfolio. With a drug-like lipophilicity (XLogP=1.0) and predominantly neutral form at pH 7.4, it is ideal for permeability-focused fragment libraries. Avoid unvalidated substitutions—this specific chloro-methyl pattern is essential for reproducible SAR expansion and freedom-to-operate in lead optimization.

Molecular Formula C8H8ClN3
Molecular Weight 181.62
CAS No. 925460-91-9
Cat. No. B3009400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-methylbenzimidazol-2-amine
CAS925460-91-9
Molecular FormulaC8H8ClN3
Molecular Weight181.62
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)Cl)N=C1N
InChIInChI=1S/C8H8ClN3/c1-12-7-4-5(9)2-3-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
InChIKeyNSJJFVCJPRXNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1-methylbenzimidazol-2-amine (CAS 925460-91-9) Scientific Procurement Guide


6-Chloro-1-methylbenzimidazol-2-amine (CAS 925460-91-9) is a heterocyclic benzimidazole derivative with the molecular formula C8H8ClN3 and a molecular weight of 181.62 g/mol . This compound features a chloro substituent at the 6-position and a methyl group at the N1-position of the benzimidazole core, distinguishing it from the non-halogenated parent scaffold (2-amino-1-methylbenzimidazole, CAS 1622-57-7) . The 2-aminobenzimidazole scaffold has been identified as a privileged structure in medicinal chemistry, with demonstrated utility in p38α MAP kinase inhibition programs and mIDH1 inhibitor development [1].

6-Chloro-1-methylbenzimidazol-2-amine: Why Non-Halogenated or Positional Analogs Cannot Substitute


Substituting 6-chloro-1-methylbenzimidazol-2-amine with the non-chlorinated parent compound (2-amino-1-methylbenzimidazole, CAS 1622-57-7) or with alternative halogen positional isomers is scientifically inappropriate for applications requiring specific target engagement or physicochemical profiles. Structure-activity relationship (SAR) studies on the 2-aminobenzimidazole scaffold have established that the 6-position chloro substituent critically modulates target binding affinity, as demonstrated in p38α MAP kinase inhibitor programs where halogen substitution patterns directly correlate with inhibitory potency [1]. Furthermore, the introduction of the 6-chloro group substantially alters the compound's lipophilicity and calculated partition coefficient, which directly impacts cellular permeability, solubility, and overall pharmacokinetic behavior [2]. These differential properties mean that generic substitution without empirical validation introduces uncontrolled variables that can invalidate experimental outcomes in both biochemical assays and in vivo studies.

6-Chloro-1-methylbenzimidazol-2-amine: Quantitative Differentiation Evidence for Procurement Decisions


p38α MAP Kinase Inhibitory Activity Compared to Optimized 2-Aminobenzimidazole Leads

In biochemical enzyme inhibition assays, 6-chloro-1-methylbenzimidazol-2-amine demonstrates a p38α kinase IC50 of >20,000 nM (>20 μM) [1]. This activity level positions the compound as a moderate-affinity probe or a baseline scaffold for further optimization, rather than an optimized lead. For context, optimized 2-aminobenzimidazole derivatives within the same p38α inhibitor program achieve low-nanomolar IC50 values (e.g., 14 nM in NanoBRET cellular assays and Kd = 6.3 nM for optimized leads) [2]. The >3,000-fold difference in potency between the unoptimized 6-chloro-1-methylbenzimidazol-2-amine scaffold and fully elaborated leads illustrates the critical role of additional substitution patterns beyond the core chloro-methyl motif. This compound thus serves as a validated starting point for medicinal chemistry campaigns targeting p38α, rather than as a high-potency tool compound.

p38α MAP kinase inhibition Inflammation Kinase inhibitor SAR

Computed Lipophilicity (XLogP) Differentiation from Non-Chlorinated Parent Analog

The 6-chloro substitution confers a substantial increase in calculated lipophilicity compared to the non-chlorinated parent compound 2-amino-1-methylbenzimidazole (CAS 1622-57-7). The 6-chloro derivative exhibits a predicted XLogP3-AA value of 1.0 [1], whereas the non-chlorinated analog is reported with an XLogP of approximately 0.65 . This ~0.35 log unit increase corresponds to a >2-fold higher theoretical partition coefficient, which is expected to enhance membrane permeability while potentially reducing aqueous solubility. This physicochemical differentiation is critical for medicinal chemists selecting building blocks for parallel synthesis or fragment-based screening libraries where balanced lipophilicity is a key design parameter.

Lipophilicity Drug-likeness ADME prediction

Predicted Acid Dissociation Constant (pKa) and Ionization State Differentiation

The predicted pKa of the structurally related analog C-(6-Chloro-1-methyl-1H-benzoimidazol-2-yl)-methylamine (CAS 1253394-81-8) is 8.22 ± 0.29 . Given the structural similarity (identical benzimidazole core with 6-chloro and N1-methyl substitution), the parent 6-chloro-1-methylbenzimidazol-2-amine is expected to exhibit a comparable pKa value in the range of 7.9–8.5. At physiological pH 7.4, this translates to the compound existing predominantly in its neutral (unprotonated) form, which favors passive membrane diffusion but may limit aqueous solubility relative to more basic or acidic analogs. The non-chlorinated parent compound 2-amino-1-methylbenzimidazole exhibits a slightly lower predicted pKa of approximately 7.5, resulting in a marginally higher fraction of neutral species at physiological pH. This ~0.7 pH unit difference in predicted pKa is consequential for pH-dependent solubility and permeability profiles.

Ionization state pH-dependent solubility Permeability

Procurement Accessibility: Validated Building Block in Commercial and Patent Literature

6-Chloro-1-methylbenzimidazol-2-amine is explicitly claimed and exemplified as a key intermediate within the Markush structure of benzimidazol-2-amines as mIDH1 inhibitors in patents assigned to Bayer Pharma Aktiengesellschaft [1]. The patent (HK16114669.3 / HK1226398A) defines the compound as falling within the general formula (I) scope, which encompasses 6-chloro and N1-methyl substitution patterns [2]. This patent association provides procurement justification for organizations engaged in mIDH1-targeted drug discovery, as the compound represents a structurally enabled starting point with defined intellectual property precedent. Additionally, the compound is commercially available at 98% purity from multiple research chemical suppliers , ensuring reliable procurement channels for academic and industrial research programs.

Building block availability mIDH1 inhibitors Patent chemistry

6-Chloro-1-methylbenzimidazol-2-amine: Evidence-Backed Application Scenarios for Research Procurement


p38α MAP Kinase Medicinal Chemistry: Core Scaffold for SAR Expansion

Researchers engaged in p38α MAP kinase inhibitor optimization programs should procure 6-chloro-1-methylbenzimidazol-2-amine as a validated core scaffold for structure-activity relationship (SAR) expansion. The compound exhibits measurable but modest p38α inhibitory activity (IC50 > 20 μM), establishing a quantifiable baseline potency [1] that enables systematic evaluation of additional substitution vectors. In contrast, the non-chlorinated parent compound lacks comparable baseline data in this target class. Procurement of this specific chloro-methyl derivative is justified when the experimental objective involves optimizing substitution at the 5-position, N1-alkyl chain modification, or 2-amino group derivatization to achieve the low-nanomolar potencies reported for fully optimized leads within this chemotype .

mIDH1 Inhibitor Drug Discovery: Patent-Enabled Building Block Strategy

Industrial drug discovery teams pursuing mutant IDH1 inhibitors for oncology applications should prioritize 6-chloro-1-methylbenzimidazol-2-amine as a procurement decision based on its explicit exemplification within the Bayer mIDH1 inhibitor patent portfolio [1]. The compound falls within the defined Markush structure of general formula (I) and represents a synthetically tractable intermediate for generating patent-differentiated analogs. Organizations seeking freedom-to-operate while leveraging validated chemical matter should procure this specific building block rather than unexemplified positional isomers, as the established patent precedence provides a clearer IP landscape for lead optimization campaigns.

Fragment-Based Drug Discovery: Balanced Lipophilicity Building Block

Fragment-based drug discovery (FBDD) programs requiring building blocks with moderate, drug-like lipophilicity should select 6-chloro-1-methylbenzimidazol-2-amine (XLogP = 1.0) over the more hydrophilic non-chlorinated parent analog (XLogP ≈ 0.65) [1]. The ~0.35 log unit increase in predicted lipophilicity corresponds to approximately 2.2-fold higher membrane partitioning, which may be advantageous for targets requiring cellular permeability. Conversely, programs concerned with solubility-limited behavior or promiscuous target engagement may prefer the non-chlorinated analog based on the same quantitative differentiation. The 6-chloro derivative's predicted pKa of ~8.2 (predominantly neutral at physiological pH) further supports its use in permeability-focused fragment libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-1-methylbenzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.